![molecular formula C14H15ClN4O B13977689 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.
Introduction of the 4-Chloropyridin-2-yl Group: This step involves the acylation of the pyrazolo[4,3-c]pyridine core with 4-chloropyridine-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[4,3-c]pyridine core.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazolo[4,3-c]pyridine core.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted pyridine derivatives.
Scientific Research Applications
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[4,3-c]pyridine core.
Uniqueness
5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-chloropyridin-2-yl group enhances its binding affinity to certain biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H15ClN4O |
|---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
(4-chloropyridin-2-yl)-(7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C14H15ClN4O/c1-14(2)8-19(7-9-6-17-18-12(9)14)13(20)11-5-10(15)3-4-16-11/h3-6H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
SFEHTIRQLDJBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1NN=C2)C(=O)C3=NC=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


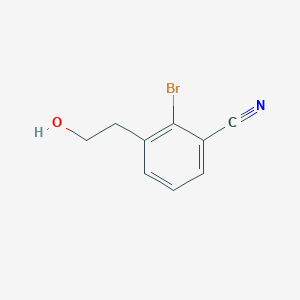
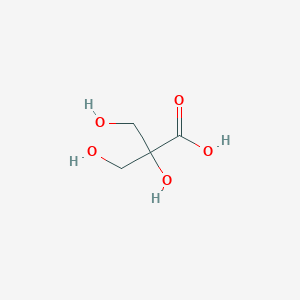
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
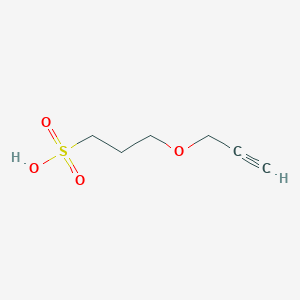
![Ethyl 2,4-dimethylpyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13977620.png)
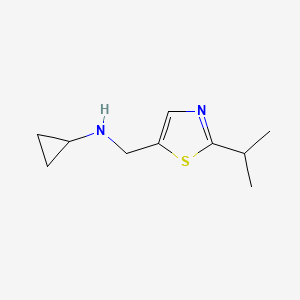
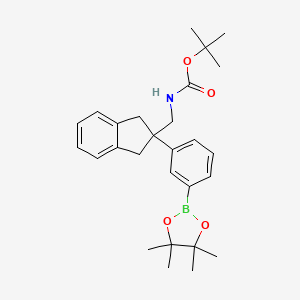
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)

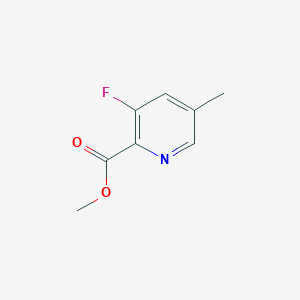
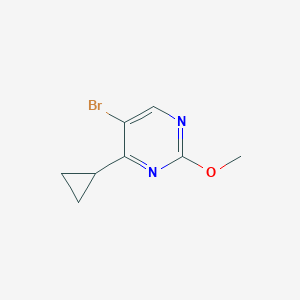
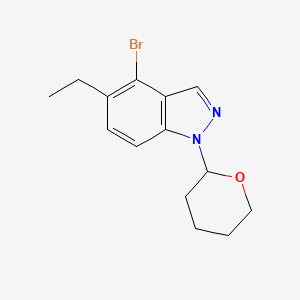
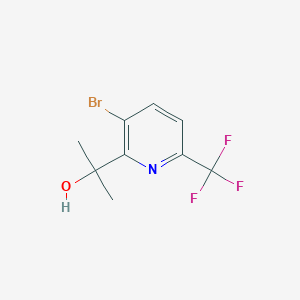
![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
